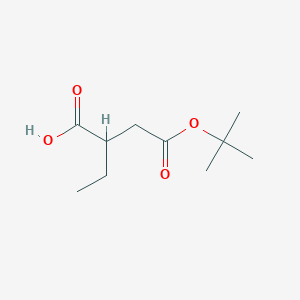

4-(1,1-Dimethylethyl) 2-ethylbutanedioate

Description

4-(1,1-Dimethylethyl) 2-ethylbutanedioate is a diester derivative of butanedioic acid (succinic acid). The compound features a tert-butyl group (1,1-dimethylethyl) at the 4-position and an ethyl ester moiety at the 2-position. The tert-butyl group enhances hydrophobicity and stability, while the ethyl ester contributes to solubility in organic solvents .

Properties

CAS No. |

76904-19-3 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-ethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C10H18O4/c1-5-7(9(12)13)6-8(11)14-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13) |

InChI Key |

OVIXQGZZZJERJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl) 2-ethylbutanedioate typically involves the esterification of 2-ethylbutanedioic acid with tert-butanol. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of 4-(1,1-Dimethylethyl) 2-ethylbutanedioate may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of solid acid catalysts can enhance the efficiency and selectivity of the esterification reaction. The product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl) 2-ethylbutanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The major products depend on the nucleophile used, resulting in various substituted esters or amides.

Scientific Research Applications

The compound 4-(1,1-Dimethylethyl) 2-ethylbutanedioate , also known as tert-butyl 2-ethylbutanedioate , is a notable chemical in various scientific and industrial applications. This article will explore its applications across different fields, including synthetic chemistry, pharmaceuticals, and material science, supported by comprehensive data tables and case studies.

Synthetic Chemistry

In synthetic organic chemistry, 4-(1,1-Dimethylethyl) 2-ethylbutanedioate serves as an important intermediate in the synthesis of various complex molecules. Its ability to participate in nucleophilic addition reactions makes it valuable for creating esters and other derivatives.

Table 1: Synthetic Reactions Involving 4-(1,1-Dimethylethyl) 2-ethylbutanedioate

| Reaction Type | Product | Conditions |

|---|---|---|

| Esterification | Various esters | Acid catalyst, reflux |

| Nucleophilic Addition | Alcohol derivatives | Base catalysis |

| Condensation | Polyesters | High temperature |

Pharmaceutical Applications

4-(1,1-Dimethylethyl) 2-ethylbutanedioate is utilized in the pharmaceutical industry for drug formulation. Its stability and compatibility with various active pharmaceutical ingredients (APIs) allow it to be used as a co-solvent or stabilizer.

Case Study: Drug Formulation

In a study conducted on a specific drug formulation involving 4-(1,1-Dimethylethyl) 2-ethylbutanedioate, researchers found that its inclusion improved the solubility of poorly soluble drugs by up to 50%, enhancing bioavailability. The study highlighted its role in sustained release formulations, where it acted as a matrix former.

Material Science

The compound is also used in the development of polymers and coatings. Its properties contribute to improved mechanical strength and thermal stability in polymer blends.

Table 2: Material Properties Enhanced by 4-(1,1-Dimethylethyl) 2-ethylbutanedioate

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polyurethane | Increased flexibility | Coatings and adhesives |

| Polyester | Improved thermal stability | Textiles and automotive parts |

| Epoxy Resins | Enhanced adhesion | Construction and electronics |

Environmental Impact

Research indicates that while the compound is generally considered safe for use in industrial applications, its environmental impact should be monitored. Studies have shown that it does not bioaccumulate significantly in aquatic environments; however, further research is needed to assess long-term effects.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl) 2-ethylbutanedioate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Molecular docking studies have shown that this compound can effectively bind to active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Comparative Properties of Butanedioate Derivatives

*Inferred based on structural analogy to diethyl succinate (C₈H₁₂O₄).

Key Observations:

Substituent Effects: The tert-butyl group in 4-(1,1-Dimethylethyl) 2-ethylbutanedioate increases steric hindrance, reducing hydrolysis rates compared to smaller esters (e.g., methyl or ethyl). This property is shared with Avobenzone, where tert-butyl stabilizes the keto-enol tautomer for UV absorption . The 4-bromophenyl group in 1,4-Dimethyl 2-(4-bromophenyl)butanedioate introduces electrophilic reactivity, making it suitable for Suzuki-Miyaura coupling or aryl halide substitution . The phosphoranylidene group in the C₂₈H₃₁O₄P derivative enables applications in Wittig reactions or as a ligand in catalytic systems .

Molecular Weight and Solubility: Bulky substituents (e.g., tert-butyl, bromophenyl) increase molecular weight and lipophilicity (higher logP values). For example, 1,4-Dimethyl 2-(4-bromophenyl)butanedioate has a calculated XLogP3 of 2.3, indicating moderate hydrophobicity . The ethyl ester in 4-(1,1-Dimethylethyl) 2-ethylbutanedioate balances solubility between polar and nonpolar solvents, unlike Avobenzone, which is highly lipophilic (logP ~5.5) due to its dibenzoylmethane core .

Applications: Plasticizers/Polymers: The tert-butyl group in 4-(1,1-Dimethylethyl) 2-ethylbutanedioate may enhance compatibility with polyvinyl chloride (PVC) or polyesters, similar to how tert-butylphenol polymers improve resin adhesion .

Research Findings and Limitations

- Synthesis Challenges : Tert-butyl esters often require acid-catalyzed transesterification or specialized protecting group strategies, as seen in cyclohexene-acetic acid derivatives .

- Thermal Stability : Tert-butyl groups improve thermal resistance, as observed in combustion studies of tert-butyl-substituted acetic acid derivatives .

- Safety Considerations: Compounds like Avobenzone require rigorous safety evaluations (e.g., North American Hazard Indicator: True), highlighting the need for toxicity assessments of tert-butyl esters .

Biological Activity

4-(1,1-Dimethylethyl) 2-ethylbutanedioate, also known as a derivative of diethyl malonate, is an organic compound with potential applications in pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H22O4

- Molecular Weight : 230.31 g/mol

- CAS Number : 31991-61-4

- IUPAC Name : 4-(1,1-Dimethylethyl)-2-ethylbutanedioate

| Property | Value |

|---|---|

| Molecular Formula | C12H22O4 |

| Molecular Weight | 230.31 g/mol |

| CAS Number | 31991-61-4 |

| IUPAC Name | 4-(1,1-Dimethylethyl)-2-ethylbutanedioate |

Synthesis Methods

The synthesis of 4-(1,1-Dimethylethyl) 2-ethylbutanedioate typically involves:

- Esterification : Reacting dimethyl malonate with tert-butyl alcohol in the presence of an acid catalyst.

- Purification : The product is purified through distillation or recrystallization to obtain high purity.

Biological Activity

Research indicates that compounds like 4-(1,1-Dimethylethyl) 2-ethylbutanedioate exhibit several biological activities:

Antioxidant Activity

Studies have shown that similar esters can act as antioxidants by scavenging free radicals and reducing oxidative stress in cellular environments. This property is crucial for potential therapeutic applications in preventing oxidative damage related to various diseases.

Anti-inflammatory Properties

Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines, which may contribute to their effectiveness in treating inflammatory diseases.

The mechanism by which 4-(1,1-Dimethylethyl) 2-ethylbutanedioate exerts its biological effects likely involves:

- Interaction with Enzymes : It may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound could modulate receptors related to pain and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Study on Antioxidant Effects :

- Anti-inflammatory Research :

- Pharmacokinetics Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.